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Compound of Interest

Compound Name: KDM5-C49 hydrochloride

Cat. No.: B15583812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
KDM5-C49 hydrochloride is a potent and selective inhibitor of the KDM5 family of histone

lysine demethylases. These enzymes, particularly KDM5A, KDM5B, and KDM5C, are crucial

regulators of chromatin structure and gene expression through their removal of methyl groups

from histone H3 at lysine 4 (H3K4), a mark generally associated with active transcription.

Dysregulation of KDM5 activity has been implicated in various cancers, making them attractive

targets for therapeutic intervention. KDM5-C49 hydrochloride serves as a valuable tool for

investigating the biological roles of KDM5 demethylases and for early-stage drug discovery

efforts.

These application notes provide detailed protocols for the reconstitution, storage, and utilization

of KDM5-C49 hydrochloride and its cell-permeable prodrug, KDM5-C70, in common

biochemical and cell-based assays.

Product Information and Storage
Proper handling and storage of KDM5-C49 hydrochloride are critical for maintaining its

stability and activity.
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Property Value

Molecular Formula C₁₅H₂₅ClN₄O₃

Molecular Weight 344.84 g/mol

Appearance Solid powder

Purity ≥98%

Solubility
Soluble in DMSO (up to 125 mg/mL or 362.49

mM with ultrasonic assistance)[1].

Storage (Solid)

Store at 4°C for short-term and -20°C for long-

term in a dry, sealed container, away from

moisture[1][2].

Storage (In Solvent)

Aliquot and store at -80°C for up to 6 months or

-20°C for up to 1 month. Avoid repeated freeze-

thaw cycles[1].

Reconstitution Protocol
For most in vitro applications, KDM5-C49 hydrochloride should be reconstituted in high-

quality, anhydrous dimethyl sulfoxide (DMSO).

Materials:

KDM5-C49 hydrochloride powder

Anhydrous DMSO

Sterile polypropylene tubes

Ultrasonic bath (optional, but recommended)

Procedure:

Equilibrate the vial of KDM5-C49 hydrochloride to room temperature before opening to

prevent moisture condensation.
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Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired

stock concentration (e.g., 10 mM or 50 mM).

To aid dissolution, vortex the solution and, if necessary, sonicate in an ultrasonic bath until

the solution is clear[1]. Due to the hygroscopic nature of DMSO, it is crucial to use a freshly

opened bottle.

Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to

minimize freeze-thaw cycles.

Store the aliquots as recommended in the table above.

KDM5 Signaling Pathway
KDM5 enzymes are key epigenetic regulators that primarily demethylate H3K4me2/3, leading

to transcriptional repression of target genes. In cancer, the overexpression of KDM5A/B can

lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways,

such as the PI3K/AKT and androgen receptor (AR) signaling pathways, promoting cell

proliferation, survival, and drug resistance.
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KDM5 signaling in cancer.

Experimental Protocols
In Vitro KDM5B Enzymatic Assay (MALDI-TOF Mass
Spectrometry)
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This protocol describes a method to determine the inhibitory activity of KDM5-C49
hydrochloride against a KDM5 enzyme, such as KDM5B, by monitoring the demethylation of

a peptide substrate using MALDI-TOF mass spectrometry.

Experimental Workflow:

Workflow for KDM5B enzymatic assay.

Materials:

Recombinant human KDM5B enzyme

H3K4me2 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA)

KDM5-C49 hydrochloride stock solution (in DMSO)

2-Oxoglutarate (2OG)

Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂)

L-Ascorbic acid

Assay Buffer: 50 mM HEPES, 50 mM NaCl, pH 7.5

Quenching Solution: 1% Formic Acid

MALDI Matrix: α-cyano-4-hydroxycinnamic acid

MALDI-TOF mass spectrometer

Procedure:

Prepare the assay components in the assay buffer. A typical reaction mixture might contain:

0.6 µM KDM5B

5 µM H3K4me2 peptide substrate

3 µM 2OG
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10 µM Fe(NH₄)₂(SO₄)₂

500 µM L-Ascorbic acid

Varying concentrations of KDM5-C49 hydrochloride (and a DMSO vehicle control)

Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes),

which should be within the linear range of the enzymatic reaction.

Quench the reaction by adding an equal volume of 1% formic acid[1].

Prepare the MALDI plate by mixing the quenched reaction sample 1:1 with the MALDI matrix

solution and spotting onto the target plate. Allow the spots to air dry completely[3].

Acquire mass spectra in reflectron positive mode.

Process the spectra to determine the relative intensities of the methylated (substrate) and

demethylated (product) peptide peaks.

Calculate the percent inhibition for each concentration of KDM5-C49 hydrochloride relative

to the DMSO control and determine the IC₅₀ value.

KDM5 Isoform IC₅₀ (nM)

KDM5A 40[1]

KDM5B 160[1]

KDM5C 100[1]

Cell-Based Proliferation Assay (Using KDM5-C70)
Due to the poor cell permeability of KDM5-C49, its ethyl ester prodrug, KDM5-C70, is

recommended for cell-based assays. KDM5-C70 is cell-permeable and is hydrolyzed

intracellularly to the active inhibitor, KDM5-C49. This protocol describes a general method for

assessing the anti-proliferative effects of KDM5-C70 on a cancer cell line, such as MCF-7

(human breast adenocarcinoma), using a colorimetric assay like MTT or a luminescence-based

assay like CellTiter-Glo®.
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Experimental Workflow:

Workflow for cell proliferation assay.

Materials:

MCF-7 cells (or other suitable cell line)

Complete growth medium (e.g., DMEM with 10% FBS)

KDM5-C70 stock solution (in DMSO)

96-well clear or opaque-walled tissue culture plates

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Plate reader (spectrophotometer or luminometer)

Procedure:

Trypsinize and count MCF-7 cells. Seed the cells in a 96-well plate at a density of 2,000-

5,000 cells per well in 100 µL of complete growth medium. Include wells with medium only

for background control.

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to

attach.

Prepare serial dilutions of KDM5-C70 in complete growth medium from the DMSO stock

solution. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤

0.1%). Include a vehicle control (DMSO only).

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of KDM5-C70 or the vehicle control.

Incubate the plate for 72 to 120 hours.

At the end of the incubation period, perform the cell viability assay according to the

manufacturer's protocol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then,

add 100 µL of solubilization solution and read the absorbance at 570 nm.

For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix, and

read the luminescence.

Subtract the background reading from all wells. Calculate the percent viability for each

treatment concentration relative to the vehicle control. Plot the results to determine the IC₅₀

value.

Western Blot Analysis of H3K4me3 Levels
This protocol provides a method to assess the intracellular activity of a KDM5 inhibitor by

measuring the levels of the H3K4me3 mark in treated cells.

Materials:

MCF-7 cells

KDM5-C70

RIPA lysis buffer with protease and phosphatase inhibitors

SDS-PAGE gels (e.g., 15% or 4-20% gradient) and running buffer

Transfer buffer and nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for

histones)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:
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Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with KDM5-C70 at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a

vehicle control (DMSO) for 24-48 hours.

Harvest the cells and lyse them in RIPA buffer. Determine the protein concentration of the

lysates using a BCA or Bradford assay.

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-

10 minutes.

Load equal amounts of protein (e.g., 15-20 µg) per lane on a high-percentage SDS-PAGE

gel to resolve the low molecular weight histones.

Transfer the separated proteins to a nitrocellulose or PVDF membrane[4].

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-H3K4me3 antibody (diluted in blocking buffer)

overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again as in step 9.

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody as a

loading control.

Quantify the band intensities to determine the relative change in H3K4me3 levels normalized

to total Histone H3.
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Issue Possible Cause Suggested Solution

Low/No Activity in Enzymatic

Assay

Inactive enzyme or degraded

cofactors.

Use freshly prepared

cofactors. Ensure proper

storage and handling of the

recombinant enzyme.

Incorrect buffer pH.
Verify the pH of the assay

buffer.

High Variability in Cell Assay Uneven cell seeding.

Ensure a single-cell

suspension before seeding

and mix the cell suspension

thoroughly.

Edge effects in the 96-well

plate.

Avoid using the outer wells of

the plate or fill them with sterile

PBS.

No Increase in H3K4me3 in

WB

Insufficient inhibitor

concentration or time.

Perform a dose-response and

time-course experiment to

optimize treatment conditions.

Poor antibody quality.
Use a validated antibody for

H3K4me3.

Inefficient protein extraction of

histones.

Use an acid extraction protocol

for histones or ensure the lysis

buffer is effective for nuclear

proteins.

Conclusion
KDM5-C49 hydrochloride is a powerful research tool for studying the epigenetic regulation

mediated by KDM5 demethylases. By following these detailed protocols for reconstitution,

storage, and application in enzymatic and cellular assays, researchers can obtain reliable and

reproducible data to further elucidate the role of KDM5 in health and disease. For cellular

experiments, the use of the cell-permeable prodrug KDM5-C70 is strongly recommended.
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Careful experimental design and adherence to these guidelines will facilitate the successful use

of these inhibitors in your research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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